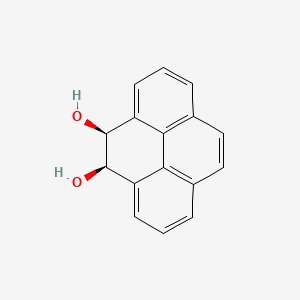

cis-4,5-Dihydroxy-4,5-dihydropyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-4,5-Dihydroxy-4,5-dihydropyrene is a member of phenanthrenes.

Aplicaciones Científicas De Investigación

Biodegradation Studies

Cis-4,5-Dihydroxy-4,5-dihydropyrene is primarily recognized for its role as an intermediate in the microbial degradation of pyrene, a polycyclic aromatic hydrocarbon (PAH) that poses environmental hazards. The compound is produced through dioxygenation reactions facilitated by specific bacteria such as Mycobacterium vanbaalenii.

Case Study: Microbial Pathways

A study demonstrated that M. vanbaalenii could metabolize pyrene completely within 24 hours under controlled conditions. Analysis revealed significant levels of this compound and other hydroxylated intermediates as metabolic products .

Pharmaceutical Potential

While the primary focus has been on environmental applications, there is growing interest in the potential pharmaceutical applications of this compound. Its structural characteristics suggest possible activity in various biological systems.

Potential Pharmacological Activities

Research indicates that hydroxylated PAHs may exhibit:

Análisis De Reacciones Químicas

Initial Dioxygenation and Formation

cis-4,5-Dihydroxy-4,5-dihydropyrene is synthesized via dioxygenation of pyrene at the C-4 and C-5 positions (K-region). This reaction is catalyzed by bacterial dioxygenases, such as those in Mycobacterium vanbaalenii PYR-1, which introduce hydroxyl groups to form the cis-dihydrodiol .

Mechanism :

-

Pyrene + O₂ → this compound

-

Enzymes: Multi-component dioxygenase systems (e.g., NidAB in M. vanbaalenii) .

Dehydrogenation to 4,5-Dihydroxypyrene

The cis-dihydrodiol undergoes dehydrogenation to form 4,5-dihydroxypyrene, a rearomatized diol. This step is mediated by dihydrodiol dehydrogenases .

Key Data :

| Reaction Step | Enzyme Involved | Product |

|---|---|---|

| Dehydrogenation | Dihydrodiol dehydrogenase | 4,5-Dihydroxypyrene |

Ring Cleavage and Decarboxylation

4,5-Dihydroxypyrene undergoes ortho-cleavage by ring-cleaving dioxygenases (e.g., PhtAaAb in M. vanbaalenii), producing phenanthrene-4,5-dicarboxylic acid. Subsequent decarboxylation yields phenanthrene-4-carboxylic acid .

-

4,5-Dihydroxypyrene → Phenanthrene-4,5-dicarboxylic acid (ortho-cleavage) .

-

Phenanthrene-4,5-dicarboxylic acid → Phenanthrene-4-carboxylate (decarboxylation) .

Secondary Dioxygenation and β-Ketoadipate Pathway

Phenanthrene-4-carboxylate is further oxidized via dioxygenation at the C-3 and C-4 positions to form cis-3,4-dihydroxyphenanthrene-4-carboxylate. Rearomatization produces 3,4-dihydroxyphenanthrene, which is degraded to 1-hydroxy-2-naphthoate and ultimately metabolized via the β-ketoadipate pathway to tricarboxylic acid (TCA) cycle intermediates .

Enzymatic Steps :

Alternative Pathway: Biphenyl Dicarboxylic Acid Formation

A novel branch involves cleavage of both central rings of pyrene, yiel

Propiedades

Fórmula molecular |

C16H12O2 |

|---|---|

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

(4R,5S)-4,5-dihydropyrene-4,5-diol |

InChI |

InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16+ |

Clave InChI |

NIUGQCSXPHANNG-IYBDPMFKSA-N |

SMILES |

C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |

SMILES isomérico |

C1=CC2=C3C(=C1)[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O |

SMILES canónico |

C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.